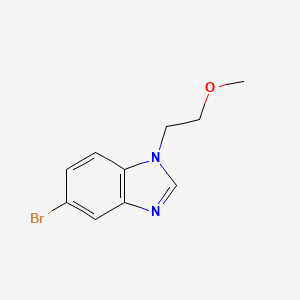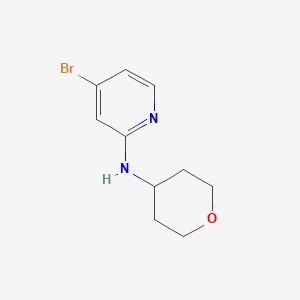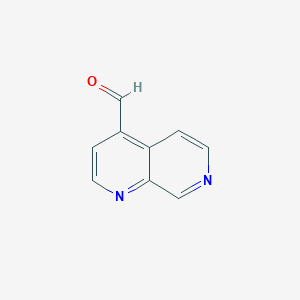
1,7-Naphthyridine-4-carbaldehyde
Vue d'ensemble
Description
1,7-Naphthyridine-4-carbaldehyde is a class of heterocyclic compounds. It contains a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products or can be obtained synthetically .
Synthesis Analysis
The synthesis of 1,7-Naphthyridine-4-carbaldehyde involves various synthetic protocols. For example, Friedländer approach, multicomponent reactions, and hydroamination of terminal alkynes followed by Friedländer cyclization are some of the known classical synthetic protocols used for the construction of the main 1,7-naphthyridine scaffold .Molecular Structure Analysis
The molecular formula of 1,7-Naphthyridine-4-carbaldehyde is C9H6N2O . It is a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings .Chemical Reactions Analysis
The chemical reactions of 1,7-Naphthyridine-4-carbaldehyde involve a wide range of synthetic protocols for the construction of this scaffold. For example, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures .Applications De Recherche Scientifique
Synthesis and Applications
- Synthesis of 1,7-Naphthyridine Derivatives: A scaleable synthesis of related naphthyridine derivatives, like 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, has been described, highlighting the potential for producing various naphthyridine compounds (Li et al., 2010).
- Antitumor Activities: Novel functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells, demonstrating the medicinal potential of naphthyridine compounds (Fu et al., 2015).
- Chemical Synthesis Methodologies: Various methods have been developed for synthesizing naphthyridine derivatives, such as a microwave-initiated reaction for 1,2-dihydrobenzo[b][1,6]naphthyridines, indicating the versatility and efficiency of synthesis approaches (Bukšnaitienė & Čikotienė, 2012).
Material Science and Chemistry
- Fluorescent Probe Development: 1,8-naphthyridine derivatives have been used in creating fluorescent probes for metal ions, like a Schiff-base fluorescent probe for Al3+, demonstrating applications in analytical chemistry and materials science (Yue, Li, & Yang, 2017).
- Photophysical Properties: Studies on novel naphthyridine derivatives have revealed insights into their absorption and emission characteristics, which are influenced by substituents, indicating their potential in photophysical applications (Patil et al., 2010).
Antimicrobial Applications
- Antimicrobial Activity: New naphthyridine derivatives have been synthesized and screened for their antimicrobial properties, presenting potential for use in combating microbial infections (Kumar et al., 2010).
Propriétés
IUPAC Name |
1,7-naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-5-10-3-2-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYYHMOAQLOKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC=CC2=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Naphthyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)
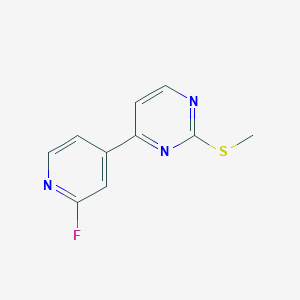
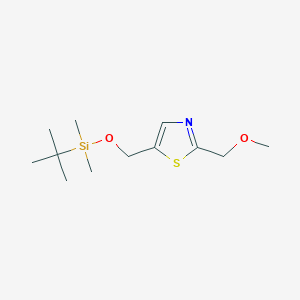
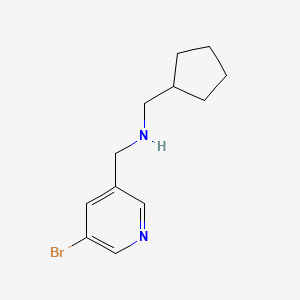
![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)
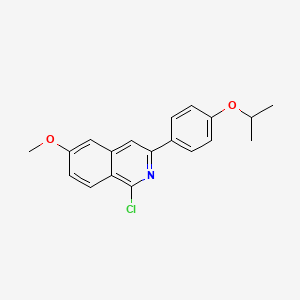

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)
